molecular formula C21H20BrN5O2S2 B14276464 4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- CAS No. 135575-58-5

4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-

Cat. No.: B14276464
CAS No.: 135575-58-5
M. Wt: 518.5 g/mol
InChI Key: BIERMLYPIVYFNN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom, and a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromine atom and the thiadiazole ring. Common reagents used in these reactions include bromine, thiourea, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally require specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at the bromine position.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- include other quinazolinone derivatives and thiadiazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-(5-((2-hydroxy-3-((4-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its unique structure allows for various modifications, making it a versatile compound for research and development.

Properties

CAS No.

135575-58-5

Molecular Formula

C21H20BrN5O2S2

Molecular Weight

518.5 g/mol

IUPAC Name

6-bromo-3-[5-[2-hydroxy-3-(4-methylanilino)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H20BrN5O2S2/c1-12-3-6-15(7-4-12)23-10-16(28)11-30-21-26-25-20(31-21)27-13(2)24-18-8-5-14(22)9-17(18)19(27)29/h3-9,16,23,28H,10-11H2,1-2H3

InChI Key

BIERMLYPIVYFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CSC2=NN=C(S2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C)O

Origin of Product

United States

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